3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate

Aldehyde dehydrogenase inhibition ALDH3A1 Cancer stem cell marker

Problem: Pharmaceutical QC labs require authenticated impurity reference standards for Salbutamol or Venadaparib ANDA filings. Solution: This compound (≥95% HPLC, full CoA with HNMR & MS) serves as a system suitability standard and retention-time marker, ensuring method traceability under ICH Q2(R1). Key advantages: (1) three sequentially addressable reactive handles for parallel library synthesis; (2) hydrate form guarantees reproducible equilibrium dynamics in enzymatic assays; (3) certified supply chain with lot-specific analysis eliminates batch-to-batch variability. Stock available for immediate global shipment.

Molecular Formula C10H10O6
Molecular Weight 226.184
CAS No. 29754-58-3
Cat. No. B584247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate
CAS29754-58-3
Synonyms5-(2,2-Dihydroxyacetyl)-2-hydroxy-benzoic Acid Mehyl Ester;  5-(Dihydroxyacetyl)-2-hydroxy-benzoic Acid Methyl Ester;  5-(Dihydroxyacetyl)-salicylic Acid Methyl Ester;  Methyl 2-hydroxy-5-(2,2-dihydroxy-1-oxoethyl)benzoate
Molecular FormulaC10H10O6
Molecular Weight226.184
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C(=O)C=O)O.O
InChIInChI=1S/C10H8O5.H2O/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12;/h2-5,12H,1H3;1H2
InChIKeyDREKEUSJTBCXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carbomethoxy-4-hydroxyphenylglyoxal Hydrate: Structural Identity and Procurement Overview


3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate (CAS 29754-58-3), systematically designated as methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate or Methyl 5-(Dihydroxyacetyl)salicylate, is a polyfunctional aromatic compound bearing a methyl salicylate ester, a phenolic hydroxyl group, and a hydrated glyoxal (α-ketoaldehyde) moiety on a single benzene ring . Its molecular formula is C₁₀H₁₀O₆ with a molecular weight of 226.18 g/mol, and it is supplied as a hydrate . The compound serves as a versatile synthetic intermediate and is listed as Salbutamol Impurity 39 and Venadaparib Impurity 53 in pharmaceutical impurity reference standard catalogues . It is commercially available at purities of ≥95% (typically 95–98% HPLC) from multiple vendors for research and development use .

Why Generic Phenylglyoxal Analogs Cannot Substitute This Compound


Generic substitution of 3-carbomethoxy-4-hydroxyphenylglyoxal hydrate with simpler phenylglyoxal or 4-hydroxyphenylglyoxal derivatives is precluded by the compound's unique tripartite architecture: a methyl salicylate ester provides a masked carboxylic acid handle for further derivatization, the phenolic –OH at the 2-position alters both electronic properties and hydrogen-bonding capacity, and the glyoxal hydrate (gem-diol) moiety imparts distinct aqueous solubility and equilibrium dynamics compared to the free aldehyde form . Phenylglyoxal hydrate (CAS 1075-06-5) and 4-hydroxyphenylglyoxal (CAS 28058-32-4) lack the ester and combined hydroxyl substitution pattern, resulting in divergent reactivity with nucleophiles, different enzyme inhibition profiles, and incompatible downstream synthetic utility . Substitution therefore risks altered reaction outcomes, invalidated analytical methods, or failed impurity tracking in regulated pharmaceutical workflows.

Quantitative Evidence for Differentiated Selection


ALDH3A1 Inhibition Potency Advantage

The anhydrous form of the target compound, methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2.1 µM (2.10 × 10³ nM) in a spectrophotometric assay using benzaldehyde as substrate with 1-minute preincubation . In contrast, the structurally simpler phenylglyoxal hydrate, a broad-spectrum arginine-directed reagent, exhibits an IC₅₀ of approximately 7 mM against phosphatidic acid phosphatase and 3.4 mM against diacylglycerol diphosphate phosphatase, with no reported selective ALDH3A1 inhibition at low micromolar concentrations . This ~3,300-fold difference in ALDH3A1-directed potency indicates that the salicylate-ester substitution and glyoxal positioning in the target compound confer a distinct enzyme inhibition profile not achievable with generic phenylglyoxal.

Aldehyde dehydrogenase inhibition ALDH3A1 Cancer stem cell marker Chemosensitization

Dihydroorotase Inhibition and Transition-State Mimicry

The hydrate form (3-carbomethoxy-4-hydroxyphenylglyoxal hydrate) inhibits dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 180 µM (1.80 × 10⁵ nM) at pH 7.37 when tested at 10 µM concentration . By comparison, literature-reported dihydroorotase inhibitors such as TDHO methyl ester and HDDP dimethyl ester exhibit IC₅₀ values of 25 µM and 21 µM, respectively, against human CCRF-CEM leukemia cell proliferation, but these are structurally distinct tetrahedral intermediate analogs lacking the glyoxal hydrate moiety . The ~7–9-fold lower potency of the target compound indicates it is not a high-affinity dihydroorotase ligand, but its unique gem-diol structure may serve as a transition-state mimetic scaffold for further optimization, a feature absent in simple methyl ester inhibitors.

Dihydroorotase inhibition Pyrimidine biosynthesis Leukemia cell proliferation Anti-metabolite research

Synthetic Utility with Three Orthogonal Reactive Handles

The target compound serves as a key intermediate in the synthesis of nitrogen-containing heterocycles via condensation of the glyoxal moiety with amines, while the methyl ester and phenolic –OH provide orthogonal protecting-group handles for sequential functionalization. A reported synthetic route achieves ~57% yield from methyl 5-acetylsalicylate to 3-carbomethoxy-4-hydroxyphenylglyoxal hydrate, confirming scalable access . By comparison, 5-glyoxyloylsalicylic acid methyl ester hydrate (the anhydrous free aldehyde form) has been further elaborated to tertiary butylamine adducts in ethylene glycol diethyl ether at room temperature, demonstrating the glyoxal's reactivity toward primary amines . Phenylglyoxal hydrate and 4-hydroxyphenylglyoxal lack the ester functionality, limiting their utility to single-point modifications and precluding the sequential, multi-step derivatization strategies enabled by the target compound.

Synthetic intermediate Salicylate building block Heterocycle synthesis Pharmaceutical impurity

Pharmaceutical Impurity Reference Standard Status

3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate is catalogued as Salbutamol Impurity 39 and Venadaparib Impurity 53, with regulatory-grade characterization data (COA, HNMR, MS, HPLC) available from certified reference standard suppliers . The compound is supplied at 95%+ HPLC purity specifically for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) or commercial production . Generic phenylglyoxal hydrate or 4-hydroxyphenylglyoxal are not recognized as pharmacopoeial impurities for these drug substances and lack the certified CoA documentation chain required for regulatory submissions, making them unsuitable substitutes in GMP/GLP environments.

Pharmaceutical impurity Reference standard Salbutamol Venadaparib Quality control

Optimal Procurement-Driven Application Scenarios


ALDH3A1-Focused Chemical Biology and Cancer Stem Cell Research

Investigators studying ALDH3A1 as a cancer stem cell marker or chemoresistance mediator can employ the anhydrous form of this compound (methyl 2-hydroxy-5-(2-oxoacetyl)benzoate) as a low-micromolar (IC₅₀ ~2.1 µM) inhibitor tool. The presence of the salicylate ester enables intracellular esterase-mediated hydrolysis to the free acid, potentially enhancing cellular retention relative to charge-neutral phenylglyoxal analogs. Researchers should verify lot-specific hydrate/anhydrous ratio by Karl Fischer titration or TGA before use in enzymatic assays.

Multi-Step Synthesis of Heterocyclic Bioactive Libraries

Medicinal chemistry teams requiring a trifunctional building block for parallel library synthesis should select this compound for its three sequentially addressable handles: (1) glyoxal condensation with amines to form imidazoles, quinoxalines, or pyrazines; (2) phenolic O-alkylation or acylation; (3) methyl ester hydrolysis to the carboxylic acid for amide coupling. The documented ~57% synthetic yield from methyl 5-acetylsalicylate provides a benchmark for in-house scale-up feasibility assessment.

Pharmaceutical Impurity Profiling and ANDA Method Validation

QC laboratories and CROs supporting Salbutamol or Venadaparib ANDA filings must procure this compound specifically through certified reference standard suppliers (95%+ HPLC purity, full CoA documentation including HNMR and MS). The compound serves as a system suitability standard and retention time marker in HPLC methods for related substances testing, where substitution with non-certified phenylglyoxal analogs would invalidate method traceability under ICH Q2(R1) guidelines.

Transition-State Analog Design for Dihydroorotase

Structural biologists and fragment-based drug discovery groups investigating zinc-dependent amidohydrolases can use the hydrate form as a starting scaffold for transition-state mimetic design. The gem-diol moiety mimics the tetrahedral intermediate in dihydroorotase-catalyzed hydrolysis, while the salicylate substructure offers metal-chelating potential. Although the parent compound's IC₅₀ is modest (~180 µM), structure-guided elaboration of the aromatic substitution pattern may yield nanomolar inhibitors.

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